REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].C([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1)(=O)C.[C:18](Cl)(=[O:20])[CH3:19].Cl>ClC1C=CC(Cl)=CC=1Cl>[C:18]([C:17]1[CH:16]=[C:12]([CH:11]=[CH:10][C:9]=1[OH:8])[C:13]([OH:15])=[O:14])(=[O:20])[CH3:19] |f:0.1.2.3|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
7.84 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for approximately 1 hour at 130° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
occurring from approximately 60° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to 60-70° C.
|
Type
|
ADDITION
|
Details
|
the mixture is poured cautiously
|
Type
|
EXTRACTION
|
Details
|
It is extracted several times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases are extracted with saturated aqueous sodium bicarbonate solution
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C=1C=C(C(=O)O)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |